3,4-Dimethoxycinnamic acid
Overview
Description
Synthesis Analysis
The synthesis of 3,4-Dimethoxycinnamic acid involves specific reactions and conditions. For instance, one study discusses the synthesis of copper(II) complexes of 3,4-dimethoxycinnamic acid and their investigation through spectroscopic methods (Zoroddu & Berardi, 1989). Another study explores a one-pot synthesis method for Ethyl 3,4-Dimethoxycinnamic using veratraldehyde and diethyl malomate (Zeng, 2008).
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxycinnamic acid has been studied extensively. For example, its crystal structure and photomechanical behavior were analyzed to understand the correlation between molecular motion and solid-state topochemical reactions (Mishra et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of 3,4-Dimethoxycinnamic acid are diverse. One research highlights the metal-cinnamic acids interactions and the antimicrobial activity of its copper(II) complexes (Zoroddu & Berardi, 1989). Another study examines the effects of 3,4-dimethoxycinnamic acid derivatives on the aggregation of alpha-synuclein, a protein related to neurological disorders (Barinova et al., 2020).
Physical Properties Analysis
The physical properties of 3,4-Dimethoxycinnamic acid, such as its melting point, solubility, and crystalline form, are crucial for its applications. The crystal chemistry and photomechanical behavior study provide insights into its physical properties (Mishra et al., 2015).
Scientific Research Applications
Photomechanical Behavior : A study by Mishra et al. (2015) explored the photomechanical properties of 3,4-dimethoxycinnamic acid, highlighting its varying photochemical and photomechanical properties in different polymorphic forms (Mishra, Mukherjee, Ramamurty, & Desiraju, 2015).
Neurobiology : Barinova et al. (2020) tested derivatives of 3,4-dimethoxycinnamic acid for their ability to inhibit the aggregation of α-synuclein, a protein associated with Parkinson's disease, finding some derivatives effective (Barinova, Melnikova, & Мuronetz, 2020).
Nutritional Bioavailability : Farrell et al. (2012) investigated the pharmacokinetics of 3,4-dimethoxycinnamic acid in human plasma following coffee consumption and its membrane transport characteristics (Farrell, Gómez-Juaristi, Poquet, Redeuil, Nagy, Renouf, & Williamson, 2012).
Enzymology : Gramatica, Ranzi, and Manitto (1981) studied the stereochemistry and enzymatic specificity of 3,4-dimethoxycinnamic acid's decarboxylation by Saccharomyces cerevisiae (Gramatica, Ranzi, & Manitto, 1981).
Inflammation and Pharmacology : Ballesteros et al. (1995) synthesized derivatives from 3,4-dimethoxycinnamic acid and evaluated their potential as inhibitors of inflammatory mediators (Ballesteros, Sanz, Úbeda, Miranda, Iborra, Payá, & Alcaraz, 1995).
Antimicrobial Activity : Zoroddu and Berardi (1989) synthesized and investigated copper(II) complexes of 3,4-dimethoxyhydrocinnamic acid, assessing their antimicrobial activity (Zoroddu & Berardi, 1989).
Coffee Extracts and Neurodegenerative Diseases : Medvedeva et al. (2022) explored how hydroxycinnamic acid derivatives from coffee extracts, including 3,4-dimethoxycinnamic acid, prevent amyloid transformation of alpha-synuclein, which is relevant for neurodegenerative diseases like Parkinson's (Medvedeva, Kitsilovskaya, Stroylova, Sevostyanova, Saboury, & Muronetz, 2022).
Thermodynamics : Matos, Monte, and Hillesheim (2001) focused on the standard molar enthalpies of combustion of 3,4-dimethoxycinnamic acid among other similar compounds (Matos, Monte, & Hillesheim, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBWJAPEBGSQPR-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016475 | |
Record name | (E)-3,4-Dimethoxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3,4-Dimethoxycinnamic acid | |
CAS RN |
14737-89-4, 2316-26-9 | |
Record name | trans-3,4-Dimethoxycinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14737-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4-Dimethoxycinnamic acid, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DIMETHOXYCINNAMIC ACID | |
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Record name | 3,4-DIMETHOXYCINNAMIC ACID | |
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Record name | (E)-3,4-Dimethoxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.296 | |
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Record name | (E)-3',4'-dimethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIMETHOXYCINNAMIC ACID, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVZ841PVJL | |
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Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180 - 181.5 °C | |
Record name | 3-(3,4-Dimethoxyphenyl)-2-propenoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034315 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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